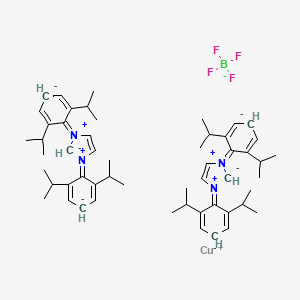
Benzyl tert-butyl (2-oxopropane-1,3-diyl)dicarbamate
Vue d'ensemble
Description
Benzyl tert-butyl (2-oxopropane-1,3-diyl)dicarbamate, also known as BTBC, is an organic compound with the molecular formula C12H18N2O4. It is a colorless, odorless, and crystalline solid which is insoluble in water. BTBC is commonly used in various scientific research applications, such as organic synthesis, biochemical studies, and physiological studies. This compound has a wide range of applications due to its unique properties and various advantages over other compounds.
Applications De Recherche Scientifique
Benzyl tert-butyl (2-oxopropane-1,3-diyl)dicarbamate has a wide range of scientific research applications, including organic synthesis, biochemical studies, and physiological studies. The compound is commonly used in organic synthesis due to its ability to form stable bonds with other molecules, which makes it useful for forming a variety of compounds. This compound is also used in biochemical studies, as it can be used to study the structure and function of proteins, enzymes, and other biological molecules. In addition, this compound is often used in physiological studies, as it can be used to study the effects of various compounds on the body.
Mécanisme D'action
The mechanism of action of Benzyl tert-butyl (2-oxopropane-1,3-diyl)dicarbamate is not fully understood. However, it is believed that the compound acts as a chelating agent, which means that it binds to metal ions and prevents them from binding to other molecules. This prevents the metal ions from participating in biochemical reactions, which can alter the structure and function of proteins, enzymes, and other biological molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, this compound has been shown to inhibit the activity of certain protein kinases, which are involved in the regulation of cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using Benzyl tert-butyl (2-oxopropane-1,3-diyl)dicarbamate in laboratory experiments is its ability to form stable bonds with other molecules. This makes it useful for forming a variety of compounds and studying the structure and function of proteins, enzymes, and other biological molecules. However, this compound is not soluble in water, which can make it difficult to use in certain experiments. In addition, the compound is relatively expensive, which can limit its use in some experiments.
Orientations Futures
The potential future directions for using Benzyl tert-butyl (2-oxopropane-1,3-diyl)dicarbamate in scientific research include further studies on its biochemical and physiological effects, as well as its potential applications in drug development. In addition, further research into its mechanism of action could lead to new and improved methods for using the compound in laboratory experiments. Finally, further studies on the synthesis of this compound could lead to more efficient and cost-effective methods for producing the compound.
Propriétés
IUPAC Name |
benzyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopropyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-16(2,3)23-15(21)18-10-13(19)9-17-14(20)22-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOPAKPZXWRKIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)CNC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B3178889.png)
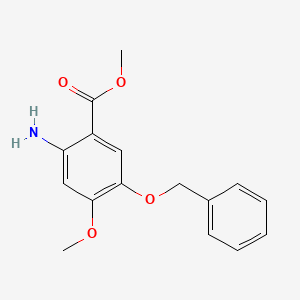
![(S)-[1,3':1',1'':3'',1'''-Quaternaphthalene]-2',2''-diol](/img/structure/B3178914.png)
![1-[4-(2-Fluorophenoxy)phenyl]methanamine](/img/structure/B3178918.png)
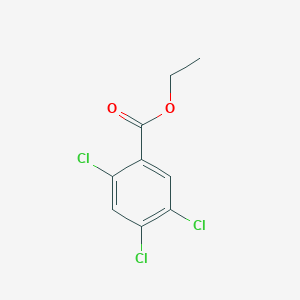
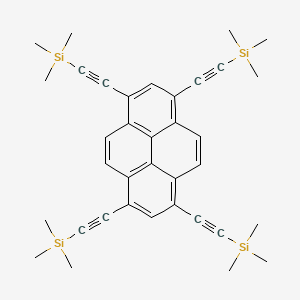
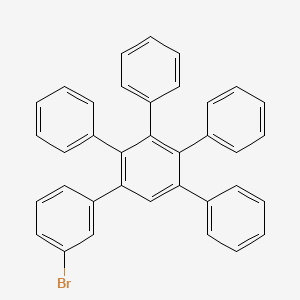
![Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B3178954.png)
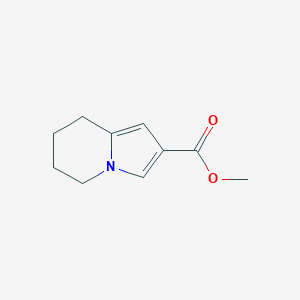

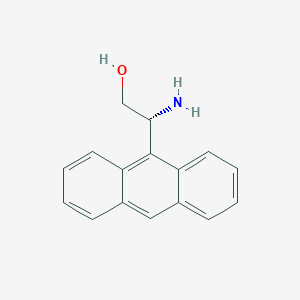
![Sodium 5-chlorobenzo[d]oxazole-2-carboxylate](/img/structure/B3178974.png)

